molecular formula C9H10BrF2N B13554635 2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine

2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13554635
M. Wt: 250.08 g/mol
InChI Key: YVNMWIXLVLEUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound with a complex structure that includes bromine, methyl, and difluoro groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methylphenyl compounds followed by the introduction of difluoroethanamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of difluoroethanone derivatives.

    Reduction: Formation of 2-(3-methylphenyl)-2,2-difluoroethan-1-amine.

    Substitution: Formation of 2-(3-substituted-4-methylphenyl)-2,2-difluoroethan-1-amine derivatives.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and difluoro groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)acetic acid
  • 2-(3-Bromo-4-methylphenyl)sulfanyl]ethanol
  • 2-(3-Bromo-4-methylphenyl)thio]ethanol

Uniqueness

2-(3-Bromo-4-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and difluoro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds that may lack one or both of these groups.

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C9H10BrF2N/c1-6-2-3-7(4-8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

YVNMWIXLVLEUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)(F)F)Br

Origin of Product

United States

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